6-Deoxyhexos-2-ulose

描述

6-Deoxyhexos-2-ulose, also known as this compound, is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Deoxyhexos-2-ulose is a significant compound in the biosynthesis of various glycan structures, particularly in bacteria. It plays a crucial role in the formation of cell surface glycans, which are essential for bacterial virulence and interaction with host organisms. This article explores the biological activity of this compound, focusing on its biosynthesis, enzymatic pathways, and implications in microbial pathogenicity.

Biosynthesis and Enzymatic Pathways

The biosynthesis of this compound involves several key enzymatic reactions. The primary enzymes responsible for its production are GDP-d-mannose 4,6-dehydratases (GMD) and reductases (RMD). These enzymes catalyze the conversion of GDP-d-mannose into GDP-6-deoxy-d-lyxo-hexos-4-ulose through a series of dehydration and reduction reactions.

- GMD Function : GMD catalyzes the dehydration of GDP-d-mannose to produce GDP-6-deoxy-d-lyxo-hexos-4-ulose. This reaction is crucial as it sets the stage for subsequent modifications leading to various deoxysugars such as fucose and rhamnose .

- RMD Activity : RMD then reduces GDP-6-deoxy-d-lyxo-hexos-4-ulose to form GDP-d-rhamnose. This step is stereospecific and highlights the importance of RMD in determining the structure of the final sugar product .

Biological Significance

The biological activity of this compound is primarily linked to its role in the formation of lipopolysaccharides (LPS) and extracellular polysaccharides (EPS) in Gram-negative bacteria. These components are vital for:

- Pathogenicity : The presence of 6-deoxyhexoses in LPS contributes to the virulence of pathogens like Pseudomonas aeruginosa and Helicobacter pylori. These sugars help bacteria evade host immune responses and adhere to host tissues .

- Cell Surface Modifications : The incorporation of 6-deoxyhexoses into glycoproteins and glycolipids influences cell signaling and interactions with other cells, affecting biofilm formation and antibiotic resistance .

Case Studies

Several studies have highlighted the importance of this compound in various bacterial species:

- Helicobacter pylori : Research indicates that this bacterium utilizes 6-deoxyhexoses in its LPS, which is crucial for colonization and survival in the acidic environment of the stomach. The biosynthetic pathway involving this compound has been identified as a potential target for novel antibacterial therapies .

- Pseudomonas aeruginosa : The study of this pathogen revealed that mutations affecting the production of 6-deoxyhexoses can lead to reduced virulence, demonstrating their critical role in pathogenicity. The biosynthetic enzymes GMD and RMD were shown to be essential for synthesizing these sugars, linking their activity directly to virulence factors .

Data Table: Enzymatic Functions Related to this compound

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| GMD | Dehydrates GDP-d-mannose | GDP-d-mannose | GDP-6-deoxy-d-lyxo-hexos-4-ulose |

| RMD | Reduces GDP-6-deoxy-d-lyxo-hexos-4-ulose | GDP-6-deoxy-d-lyxo-hexos-4-ulose | GDP-d-rhamnose |

科学研究应用

Biosynthesis of Glycans

6-Deoxyhexos-2-ulose is integral to the biosynthesis of complex glycans in bacteria. It serves as an important structural component in cell surface glycans of several Gram-negative pathogens, including Helicobacter pylori, Pseudomonas aeruginosa, and Actinobacillus actinomycetemcomitans . The biosynthetic pathways involving this compound are potential targets for novel antibacterial therapies, as deoxysugars are crucial for the integrity of bacterial cell walls.

Biosynthetic Pathway Overview

- Key Enzymes : GDP- and dTDP-activated fucose, rhamnose, and 6-deoxy-talose.

- Mechanism : this compound is formed via a 4-keto intermediate from nucleoside diphosphate-activated hexoses .

- Applications : Targeting these pathways could lead to the development of new antibiotics.

Structural Biology and Enzymatic Function

Research has explored the structural biology of enzymes involved in the production of this compound. For example, studies on dehydratases have revealed their role in converting NDP-hexoses into deoxysugars through a series of enzymatic reactions . This understanding is crucial for engineering enzymes that could facilitate the synthesis of novel sugars for pharmaceutical applications.

Key Findings

- Enzymatic Reactions : NDP-hexose-4,6-dehydratases are key to producing 6-deoxyhexoses.

- Structural Insights : The structural studies provide templates for designing new catalysts .

Microbial Applications

The presence of this compound in microbial polysaccharides suggests its role in microbial ecology and interactions. For instance, it is a component of the d-rhamnose homopolymer produced by Pseudomonas aeruginosa, which is critical for biofilm formation and pathogenicity . Understanding these interactions can inform strategies to combat biofilm-related infections.

Microbial Interaction Studies

- Biofilm Formation : this compound contributes to the structural integrity of biofilms.

- Pathogenicity : Its role in microbial adhesion and colonization highlights its importance in infectious diseases .

Therapeutic Potential

The unique properties of this compound make it a candidate for therapeutic applications. Its involvement in glycosylation processes suggests potential uses in drug development, particularly in enhancing the efficacy of glycoproteins and other biologics .

Therapeutic Insights

- Drug Development : Modifying drug structures with 6-deoxyhexoses can improve pharmacokinetics.

- Glycoprotein Engineering : Enhancing glycosylation patterns can lead to more effective therapeutic agents .

Case Studies

Several studies have documented the applications of this compound in various fields:

属性

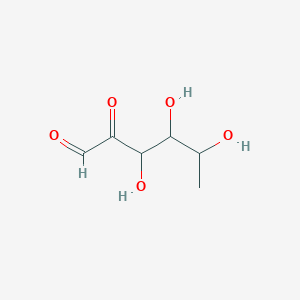

IUPAC Name |

3,4,5-trihydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h2-3,5-6,8,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKYUOVNRCMPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969115 | |

| Record name | 6-Deoxyhexos-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54166-09-5 | |

| Record name | NSC127938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Deoxyhexos-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。